molecular formula C8H15N5O B1474110 2-Azido-1-(4-ethylpiperazin-1-yl)ethan-1-one CAS No. 1547047-03-9

2-Azido-1-(4-ethylpiperazin-1-yl)ethan-1-one

Cat. No. B1474110
CAS RN: 1547047-03-9
M. Wt: 197.24 g/mol
InChI Key: CULHBVRSOKSZCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Azido-1-(4-ethylpiperazin-1-yl)ethan-1-one” consists of an ethanone group attached to a 4-ethylpiperazin-1-yl group and an azido group .


Physical And Chemical Properties Analysis

The compound has several physical and chemical properties. It has 6 hydrogen bond acceptors and 2 freely rotating bonds. The compound has an ACD/LogP value of -0.21 and an ACD/LogD (pH 5.5) value of 0.04 .

Scientific Research Applications

Synthesis and Molecular Structures

The compound 2-Azido-1-(4-ethylpiperazin-1-yl)ethan-1-one is a versatile intermediate used in the synthesis of various complex molecules. In research, it has contributed to the development of novel compounds with potential applications ranging from materials science to biomedicine. For example, azido-bridged metal complexes demonstrate interesting structural and magnetic properties, contributing to advances in coordination chemistry and materials science. The azide group, in particular, is a common precursor in click chemistry, facilitating the construction of diverse molecular architectures through 1,3-dipolar cycloaddition reactions.

Copper(II) Complexes Synthesis

One application involves the synthesis and characterization of azido and thiocyanato bridged copper(II) dimers with tridentate Schiff bases. These dimers exhibit unique molecular structures determined by X-ray crystallography, showing octahedral geometry in one dimer and square–pyramidal in another. Such studies are crucial for understanding the coordination chemistry of copper and designing new materials with specific magnetic and electronic properties (Jana et al., 2012).

Corrosion Inhibition

Another application is found in the field of corrosion science, where cadmium(II) Schiff base complexes, including those with azido ligands, have shown promising corrosion inhibition properties on mild steel in acidic environments. This research provides a link between inorganic chemistry and materials engineering, offering insights into the design of more effective corrosion inhibitors (Das et al., 2017).

Magnetic Materials

Furthermore, azido-bridged Co(2+) compounds with flexible coligands have been synthesized to explore their structural and magnetic properties. These compounds form various dimensional structures and exhibit significant antiferromagnetic and ferromagnetic couplings, highlighting their potential in developing new magnetic materials (Li et al., 2008).

Photoredox Catalysis

In organic synthesis, the azido compound has facilitated photoredox alkylazidation of alkenes, allowing the incorporation of both an azido group and a 1,4-dihydropyridin-4-yl group across C=C bonds. This reaction represents a mechanistically distinct approach for alkene difunctionalization, useful in synthesizing azido-containing molecules for various applications, including drug discovery and materials science (Yang et al., 2020).

Mechanism of Action

properties

IUPAC Name

2-azido-1-(4-ethylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-2-12-3-5-13(6-4-12)8(14)7-10-11-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULHBVRSOKSZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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